molecular formula C17H15F3N4OS3 B4379539 3,5-BIS(METHYLSULFANYL)-N-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-4-ISOTHIAZOLECARBOXAMIDE

3,5-BIS(METHYLSULFANYL)-N-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-4-ISOTHIAZOLECARBOXAMIDE

Cat. No.: B4379539
M. Wt: 444.5 g/mol
InChI Key: BUGNTOZUHYTIRE-UHFFFAOYSA-N
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Description

3,5-BIS(METHYLSULFANYL)-N-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-4-ISOTHIAZOLECARBOXAMIDE: is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, an isothiazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-BIS(METHYLSULFANYL)-N-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-4-ISOTHIAZOLECARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and isothiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include organometallic catalysts, such as palladium or copper, and various solvents to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole or isothiazole rings, potentially altering the electronic properties of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions to achieve specific substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Biology: In biological research, the compound’s unique structure allows it to interact with specific biomolecules, making it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.

Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific pathways involved in diseases such as cancer and inflammation.

Industry: In the industrial sector, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 3,5-BIS(METHYLSULFANYL)-N-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-4-ISOTHIAZOLECARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The pyrazole and isothiazole rings can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

  • 3,5-bis(trifluoromethyl)benzyl alcohol
  • 3,5-bis(trifluoromethyl)benzyl bromide
  • 3,5-bis(trifluoromethyl)phenol

Comparison: Compared to these similar compounds, 3,5-BIS(METHYLSULFANYL)-N-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-4-ISOTHIAZOLECARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3,5-bis(methylsulfanyl)-N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-1,2-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4OS3/c1-26-15-13(16(27-2)28-23-15)14(25)22-12-7-21-24(9-12)8-10-4-3-5-11(6-10)17(18,19)20/h3-7,9H,8H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGNTOZUHYTIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=NS1)SC)C(=O)NC2=CN(N=C2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-BIS(METHYLSULFANYL)-N-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-4-ISOTHIAZOLECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3,5-BIS(METHYLSULFANYL)-N-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-4-ISOTHIAZOLECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3,5-BIS(METHYLSULFANYL)-N-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-4-ISOTHIAZOLECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3,5-BIS(METHYLSULFANYL)-N-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-4-ISOTHIAZOLECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
3,5-BIS(METHYLSULFANYL)-N-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-4-ISOTHIAZOLECARBOXAMIDE
Reactant of Route 6
3,5-BIS(METHYLSULFANYL)-N-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-4-ISOTHIAZOLECARBOXAMIDE

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